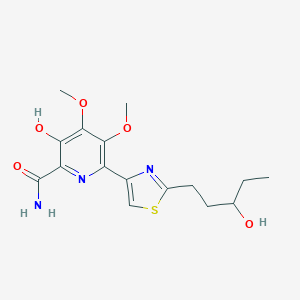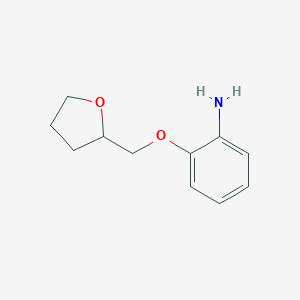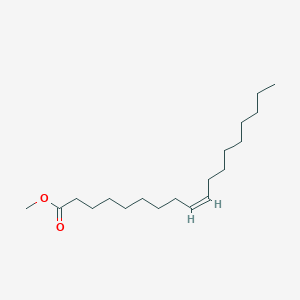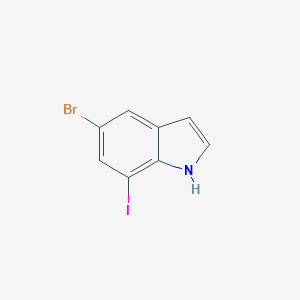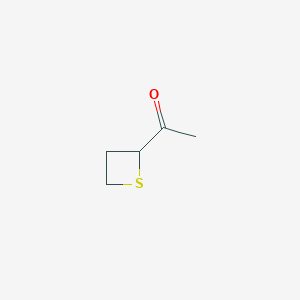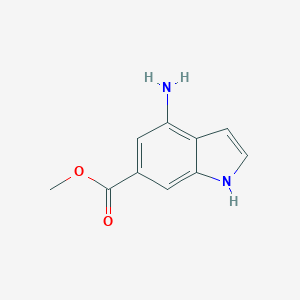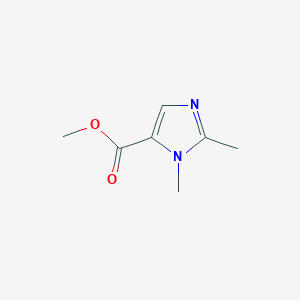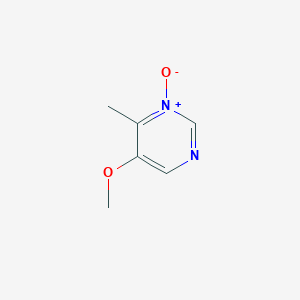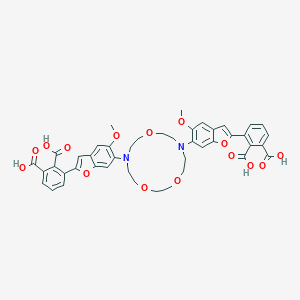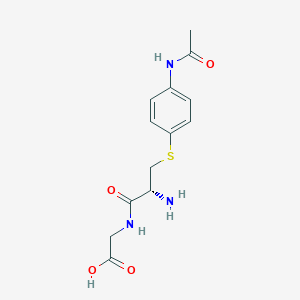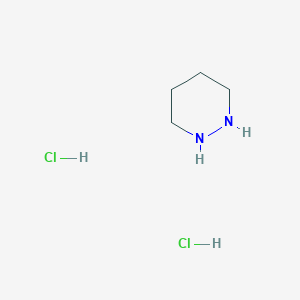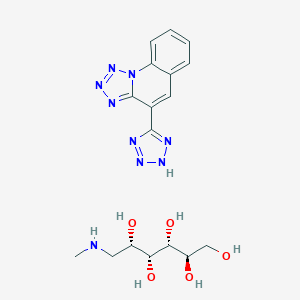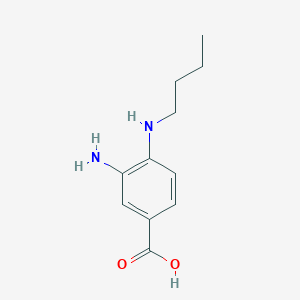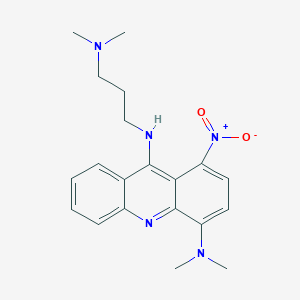
4-(Dimethylamino)nitracrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is a complex organic compound belonging to the class of acridines Acridines are known for their tricyclic structure, which consists of two benzene rings joined by a pyridine ring
Preparation Methods
The synthesis of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine typically involves multiple steps. One common method includes the reaction of 3-(Dimethylamino)propylamine with acridine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. These methods are optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine can be compared with other acridine derivatives, such as:
9-aminoacridine: Known for its antiseptic properties.
Proflavine: Used as an antibacterial agent.
Acriflavine: Used in the treatment of bacterial infections.
What sets N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
116374-67-5 |
|---|---|
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22) |
InChI Key |
QPWBTZNSNJXXSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
Key on ui other cas no. |
116374-67-5 |
Synonyms |
4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


